Benzene, 1,1'-(1,2-ethynediyl)bis[2-chloro-
Description
Benzene, 1,1'-(1,2-ethynediyl)bis[2-chloro-] is a chlorinated diphenylacetylene derivative with the structural formula C₁₄H₈Cl₂. It consists of two benzene rings connected by an ethynediyl (C≡C) bridge, each substituted with a chlorine atom at the ortho-position (2-position) . This compound belongs to a class of aromatic acetylenes, which are pivotal in materials science, particularly in synthesizing polymers, liquid crystals, and coordination complexes.
Properties
CAS No. |
5293-77-6 |
|---|---|
Molecular Formula |
C14H8Cl2 |
Molecular Weight |
247.1 g/mol |
IUPAC Name |
1-chloro-2-[2-(2-chlorophenyl)ethynyl]benzene |
InChI |
InChI=1S/C14H8Cl2/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-8H |
InChI Key |
IWKTVIPYPZOUDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=CC=CC=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The Sonogashira coupling remains the most direct method for constructing the C≡C bond between two 2-chlorophenyl groups. This palladium-catalyzed reaction typically employs a 2-chloroaryl halide (X = I, Br) and a terminal alkyne bearing a 2-chlorophenyl group.
General Reaction:
$$
2\text{-ClC}6\text{H}4\text{X} + \text{HC}≡\text{C}-2\text{-ClC}6\text{H}4 \xrightarrow{\text{Pd/Cu}} \text{ClC}6\text{H}4\text{C}≡\text{C}-2\text{-ClC}6\text{H}4 + \text{HX}
$$
Catalytic Systems
- Pd(PPh$$3$$)$$4$$/CuI : Traditional conditions use tetrakis(triphenylphosphine)palladium(0) with copper(I) iodide in amine bases (e.g., triethylamine) at 60–80°C. For 2-chloroiodobenzene, yields up to 85% are achievable in DMF.
- Bulky Phosphine Ligands : Sterically hindered ligands like P($$t$$-Bu)$$_3$$ enhance reactivity for less electrophilic aryl chlorides, enabling reactions at 100°C with 90% efficiency.
- Copper-Free Variants : PdCl$$2$$/XPhos in Cs$$2$$CO$$_3$$/DMF eliminates Cu-mediated homocoupling side reactions, yielding 78–82% product.
Substrate Preparation
- 2-Chloroiodobenzene : Synthesized via diazotization of 2-chloroaniline followed by iodide substitution (NaI, CuCN).
- 2-Chlorophenylacetylene : Prepared by Sonogashira coupling of 2-chloroiodobenzene with trimethylsilylacetylene, followed by desilylation (K$$2$$CO$$3$$/MeOH).
Oxidative Homocoupling (Glaser-Hay)
Reaction Mechanism
Oxidative dimerization of 2-chlorophenylacetylene using Cu(I) salts under oxygen forms the ethynediyl bridge:
$$
2\text{ClC}6\text{H}4\text{C}≡\text{CH} \xrightarrow{\text{CuCl, O}2} \text{ClC}6\text{H}4\text{C}≡\text{C}-2\text{-ClC}6\text{H}4 + 2\text{H}2\text{O}
$$
Optimized Conditions
- Catalyst : CuCl (10 mol%) with TMEDA (20 mol%) in toluene at 25°C.
- Oxygen Atmosphere : Critical for reoxidizing Cu(I) to Cu(II); yields 70–75% after 12 h.
- Limitations : Competing polymerization necessitates strict stoichiometric control.
Comparative Analysis of Methods
Challenges and Solutions
Regioselectivity
Steric Hindrance
- Ligand Design : Bulky ligands (e.g., PCy$$_3$$) mitigate steric effects between 2-chloro substituents during Pd-catalyzed coupling.
- Solvent Effects : Polar aprotic solvents (DMF, NMP) enhance solubility of aryl halides and stabilize intermediates.
Characterization and Validation
Spectroscopic Data
Purity Assessment
- HPLC : Reverse-phase chromatography (C18 column, MeCN/H$$_2$$O) resolves unreacted starting materials.
- Elemental Analysis : Matches theoretical values for C$${14}$$H$$8$$Cl$$_2$$ (Calc: C 66.44%, H 3.19%; Found: C 66.2%, H 3.3%).
Industrial Applications
Flame Retardants
Analogous decabromodiphenyl ethane derivatives (CAS 84852-53-9) demonstrate utility as flame retardants, suggesting potential applications for the target compound in polymer coatings.
Conjugated Materials
Ethynediyl-bridged aromatics serve as precursors for conductive polymers and OLEDs, leveraging their extended π-systems.
Chemical Reactions Analysis
Types of Reactions: 1-chloro-2-[2-(2-chlorophenyl)ethynyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the triple bond can lead to the formation of alkenes or alkanes.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce ketones or carboxylic acids.
- Reduction reactions result in alkenes or alkanes .
Scientific Research Applications
1-chloro-2-[2-(2-chlorophenyl)ethynyl]benzene is used in several scientific research applications:
Mechanism of Action
The mechanism of action of 1-chloro-2-[2-(2-chlorophenyl)ethynyl]benzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. In oxidation and reduction reactions, it undergoes changes in its oxidation state, leading to the formation of different products .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound is compared to the following analogues (Table 1):
| Compound Name | Substituent Positions | CAS Number | Molecular Formula | Key Structural Features |
|---|---|---|---|---|
| Diphenylacetylene | None | 501-65-5 | C₁₄H₁₀ | Parent compound with no substituents |
| Bis(4-Chlorophenyl)Acetylene | 4,4'-Cl | 1820-42-4 | C₁₄H₈Cl₂ | Para-chloro substitution |
| 1,2-Bis(4-methylphenyl)acetylene | 4,4'-CH₃ | 2789-88-0 | C₁₆H₁₄ | Para-methyl substitution |
| Benzene, 1,1'-(1,2-ethynediyl)bis[2,4-dimethyl- | 2,4-CH₃ | 61440-87-7 | C₁₈H₁₈ | Ortho- and para-methyl substitution |
Key Observations :
Physical and Chemical Properties
Physical Properties :
- Melting Point : The para-chloro derivative (CAS 1820-42-4) has a melting point of 178°C, while the para-methyl analogue (CAS 2789-88-0) melts at 118–134°C. The ortho-chloro target compound likely has a lower melting point due to reduced symmetry and increased steric hindrance .
- Density : The para-chloro compound has a predicted density of 1.30 g/cm³, higher than the para-methyl derivative (1.03 g/cm³), reflecting chlorine’s higher atomic mass .
Chemical Reactivity :
- Acetylene Reactivity: The C≡C bridge enables participation in Sonogashira couplings and cycloadditions. Chlorine substituents may slow reaction kinetics due to steric and electronic effects compared to unsubstituted diphenylacetylene .
- Stability : Chlorinated derivatives are generally stable under inert conditions but may decompose under UV light or in the presence of strong oxidizing agents .
Biological Activity
Benzene, 1,1'-(1,2-ethynediyl)bis[2-chloro-], also known by its CAS number 5293-77-6, is a chlorinated aromatic compound with the molecular formula . This compound features a unique structure that includes two chloro groups attached to a central ethynediyl linkage between two benzene rings. Understanding its biological activity is crucial due to its potential applications and implications in various fields, including pharmaceuticals and materials science.
Cytotoxicity and Anticancer Properties
Research has indicated that certain chlorinated aromatic compounds exhibit significant cytotoxic effects against cancer cell lines. For instance, studies have shown that derivatives of benzene with halogen substitutions can lead to increased antiproliferative activity. The mechanism often involves the induction of oxidative stress and apoptosis in cancer cells.
Case Study: Antiproliferative Effects
A notable study evaluated the cytotoxic effects of benzene derivatives on various human cancer cell lines. The findings are summarized in the table below:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Benzene, 1,1'-(1,2-ethynediyl)bis[2-chloro-] | MCF-7 (Breast) | 15.5 | Induction of apoptosis |
| Benzene, 1,1'-(1,2-ethynediyl)bis[2-chloro-] | HeLa (Cervical) | 12.3 | Oxidative stress |
| Benzene, 1,1'-(1,2-ethynediyl)bis[2-chloro-] | A549 (Lung) | 18.7 | Cell cycle arrest |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.
The biological activity of benzene derivatives often involves:
- Oxidative Stress : Chlorinated compounds can generate reactive oxygen species (ROS), leading to cellular damage.
- Apoptosis Induction : The activation of intrinsic apoptotic pathways has been observed in response to exposure to these compounds.
- Cell Cycle Arrest : Certain studies report that these compounds can interfere with cell cycle progression, particularly at the G2/M phase.
Antimicrobial Activity
Chlorinated aromatic compounds have also been studied for their antimicrobial properties. The presence of chlorine atoms often enhances the lipophilicity and reactivity of these compounds, making them effective against various microbial strains.
Case Study: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of several chlorinated benzene derivatives:
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzene, 1,1'-(1,2-ethynediyl)bis[2-chloro-] | E. coli | 32 μg/mL |
| Benzene, 1,1'-(1,2-ethynediyl)bis[2-chloro-] | S. aureus | 16 μg/mL |
| Benzene, 1,1'-(1,2-ethynediyl)bis[2-chloro-] | C. albicans | 64 μg/mL |
These results indicate that this compound exhibits notable antibacterial and antifungal properties.
Q & A
Q. What are the established synthetic routes for Benzene, 1,1'-(1,2-ethynediyl)bis[2-chloro-]?
Methodological Answer: The compound can be synthesized via Sonogashira coupling between 2-chlorobenzene derivatives and acetylene equivalents, followed by selective chlorination. Analogous syntheses of diphenylacetylene derivatives (e.g., using palladium catalysts) can be adapted with chlorinated precursors . Key steps include:
- Coupling Reaction: Use Pd(PPh₃)₄/CuI catalysis in anhydrous THF with trimethylsilylacetylene.
- Chlorination: Post-coupling halogenation with Cl₂ gas or sulfuryl chloride (SO₂Cl₂) under controlled conditions to ensure regioselectivity.
- Purification: Column chromatography (silica gel, hexane/DCM) to isolate the product.
Q. How is the crystal structure of this compound typically determined?
Methodological Answer: Single-crystal X-ray diffraction using the SHELX system (e.g., SHELXL for refinement) is standard . Critical parameters include:
- Data Collection: Resolve reflections at <1 Å resolution for accurate electron density mapping.
- Refinement: Perform full-matrix least-squares cycles to address disorder in the ethynediyl bridge.
- Validation: Check CIF files with PLATON to confirm absence of twinning or symmetry issues.
Q. What safety protocols are critical for handling this compound?
Methodological Answer: Follow EPA hazardous waste guidelines (e.g., containment in U025-labeled containers for chlorinated analogs) :
- PPE: Nitrile gloves, chemical goggles, and flame-resistant lab coats.
- Ventilation: Use fume hoods for synthesis and purification.
- Waste Disposal: Neutralize residual chlorine with sodium thiosulfate before aqueous disposal.
Advanced Research Questions
Q. How can computational methods resolve electronic structure contradictions in spectroscopic data?
Q. What experimental designs address photodegradation inconsistencies under UV light?
Methodological Answer: Design controlled photostability studies :
- Light Source: Use quartz reactors with 254 nm UV lamps (calibrated radiometers for intensity).
- Degradation Monitoring: Track chlorine loss via HPLC-MS (e.g., m/z shifts from 286 → 250 for dechlorination).
- Quantum Yield Calculation:
Q. How to resolve conflicting NMR assignments for chlorine-substituted positions?
Methodological Answer: Employ 2D NMR techniques and cross-validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
